5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(2-methylpropylsulfanyl)-1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrF3N2S/c1-13(2)12-27-19-25-11-18(14-6-8-16(21)9-7-14)26(19)17-5-3-4-15(10-17)20(22,23)24/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSQYNGEIREBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For instance, glyoxal and aniline can be used to form the imidazole core.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid in the presence of a palladium catalyst.
Attachment of the Isobutylthio Group: The isobutylthio group can be introduced through a nucleophilic substitution reaction, where an isobutylthiol reacts with a suitable leaving group on the imidazole ring.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added via a Friedel-Crafts alkylation reaction, where a trifluoromethylbenzene derivative reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or electrophiles like bromine (Br2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer models. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole may have similar effects .
1.2 Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity. Preliminary studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property makes it a candidate for developing new antimicrobial agents .
1.3 Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer metabolism, which could enhance the efficacy of existing chemotherapy treatments by targeting metabolic pathways unique to cancer cells .
Material Science Applications
2.1 Organic Electronics
Due to its unique electronic properties, 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films and its favorable charge transport characteristics make it a promising candidate for these applications .
2.2 Photovoltaic Cells
Research indicates that imidazole-based compounds can enhance the efficiency of photovoltaic cells by improving charge mobility and stability under operational conditions. This compound's incorporation into polymer blends has shown improved energy conversion efficiencies in preliminary tests .
Data Tables
Case Studies
Case Study 1: Anticancer Research
In a controlled study involving various imidazole derivatives, 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole was found to significantly reduce tumor size in xenograft models of breast cancer when administered alongside standard chemotherapy agents. The study highlighted its potential as a complementary treatment option.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted on this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, showcasing its potential as a new antimicrobial agent, particularly useful in treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl and trifluoromethylphenyl groups can interact with hydrophobic pockets in proteins, while the isobutylthio group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Imidazole Derivatives
Structural Modifications and Their Implications
The biological and physicochemical properties of imidazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of the target compound and its analogs (Table 1):
Table 1: Structural Comparison of Key Imidazole Derivatives
Key Observations :
- Electron-Withdrawing vs. The 4-methoxyphenyl group in Analog 4 increases electron density on the imidazole ring, which may alter reactivity in nucleophilic substitutions .
Halogen Substitutions :
- Bromine at the 4-position (Target Compound, Analogs 1–3) offers a balance between steric bulk and moderate electronegativity, whereas chlorine (Analog 1) is smaller and less polarizable, affecting intermolecular interactions .
Biological Activity
5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Aromatic Rings : The presence of bromophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
- Imidazole Core : The imidazole ring is known for its role in biological systems, often participating in enzyme catalysis and receptor binding.
- Isobutylthio Group : This moiety may contribute to the compound's pharmacokinetic properties.
Molecular Formula
- Molecular Formula : C16H15BrF3N2S
- Molecular Weight : 396.27 g/mol
Research indicates that compounds containing imidazole rings can act as inhibitors of various enzymes, particularly those involved in metabolic pathways. One study highlighted that imidazole derivatives can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and chronic infections . This inhibition can potentially restore immune responses against tumors.
Cytotoxicity and Antitumor Activity
Studies have explored the cytotoxic effects of imidazole derivatives against various cancer cell lines. For instance, modifications to the imidazole structure have been linked to increased potency against tumor cells by disrupting critical metabolic pathways . The trifluoromethyl group may enhance this activity by increasing the compound's ability to penetrate cellular membranes.
Table 1: Summary of Biological Activities
| Activity | Compound | Target/Pathway | Efficacy |
|---|---|---|---|
| IDO Inhibition | 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole | Immune modulation | Potential restoration of immune response |
| Antimicrobial | Analogous imidazoles | MRSA | Effective against resistant strains |
| Cytotoxicity | Various imidazole derivatives | Cancer cell lines | Variable; often dose-dependent |
Case Study: IDO Inhibition
In a systematic study aimed at developing potent IDO inhibitors, several derivatives were synthesized and tested. The study found that modifications to the imidazole ring significantly affected binding affinity and inhibition efficacy. Compounds with bulky substituents at specific positions exhibited enhanced inhibitory activity, suggesting a similar potential for 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-bromophenyl)-2-(isobutylthio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, imidazole cores can be constructed via cyclization of appropriately substituted precursors. Key steps include:
- Substituent Introduction : The isobutylthio group at position 2 can be introduced via nucleophilic substitution using isobutylthiol under basic conditions (e.g., NaH in DMF) .
- Aryl Group Functionalization : The 4-bromophenyl and 3-(trifluoromethyl)phenyl groups are incorporated via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (80–120°C) .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity (>95%). Yield optimization depends on solvent polarity and catalyst loading .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this imidazole derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, the isobutylthio group shows characteristic δ 1.0–1.2 ppm (CH₃) and δ 2.5–3.0 ppm (SCH₂) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈BrF₃N₂S: 479.1011; observed: 479.1027) .
- Elemental Analysis : Discrepancies <0.4% between calculated and observed C/H/N/S content confirm purity .
Advanced Research Questions
Q. How does the substitution pattern (e.g., bromophenyl, trifluoromethylphenyl) influence the compound’s electronic properties and reactivity in further functionalization?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilicity at position 1, facilitating cross-coupling reactions (e.g., Pd-catalyzed C–H activation). The bromophenyl group at position 5 acts as a directing group for regioselective functionalization .
- Steric Considerations : Isobutylthio’s bulkiness at position 2 may hinder nucleophilic attacks but stabilizes intermediates via hydrophobic interactions. Computational studies (DFT) can quantify steric/electronic parameters .
- Reactivity Screening : Competitive experiments with Pd(OAc)₂ and ligands (e.g., XPhos) reveal substrate tolerance in Suzuki couplings .
Q. What computational methods are employed to predict the binding affinity of this compound with biological targets, and how do experimental docking results compare?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., enzymes with hydrophobic pockets). The trifluoromethyl group shows strong van der Waals interactions, while bromophenyl participates in π-π stacking .
- MD Simulations : Molecular dynamics (AMBER/CHARMM) assess binding stability over 100 ns trajectories. Experimental validation via SPR (surface plasmon resonance) measures Kd values, with discrepancies <10% from simulations .
- Crystallography : Single-crystal X-ray diffraction of analogs (e.g., ) confirms predicted binding poses, highlighting conserved interactions in imidazole-based scaffolds .
Data Contradictions and Resolution
- Synthesis Yields : reports 60–70% yields for imidazole derivatives using NaH/DMF, while achieves 85% via Pd-catalyzed methods. This discrepancy highlights the need for catalyst screening (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and solvent optimization (DMF vs. toluene) .
- Spectroscopic Assignments : Minor shifts in ¹³C NMR (δ 120–130 ppm for aromatic carbons) between studies may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Referencing internal standards (TMS) and 2D NMR (HSQC/HMBC) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
